2-(tert-Butoxy)phenylboronic Acid Pinacol Ester
Overview
Description
2-(tert-Butoxy)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable building block in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(tert-butoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester undergoes various types of reactions, including:
Oxidation: The boronic ester can be oxidized to the corresponding phenol.
Reduction: It can be reduced to the corresponding borane.
Substitution: It participates in nucleophilic substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling.
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Borane derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
2-(tert-Butoxy)phenylboronic Acid Pinacol Ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the tert-butoxy group.
2-(tert-Butoxycarbonyloxy)phenylboronic Acid Pinacol Ester: Contains an additional carbonyloxy group.
trans-2-Phenylvinylboronic Acid: Contains a vinyl group instead of the tert-butoxy group.
Uniqueness: 2-(tert-Butoxy)phenylboronic Acid Pinacol Ester is unique due to its tert-butoxy group, which provides additional steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[(2-methylpropan-2-yl)oxy]phenyl]-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO3/c1-14(2,3)18-13-11-9-8-10-12(13)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFKFUVOJBFFHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145115 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304635-80-9 | |
Record name | 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304635-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,2-Dioxaborolane, 2-[2-(1,1-dimethylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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